2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide
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Overview
Description
2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide is a complex organic compound known for its unique structural properties. This compound features a benzofuran ring substituted with dimethyl groups and an acetamide moiety linked to a morpholinylsulfonyl phenyl group. Its intricate structure makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzofuran ring, followed by the introduction of dimethyl groups at specific positions. The acetamide group is then attached through an acylation reaction, and finally, the morpholinylsulfonyl phenyl group is introduced via a sulfonylation reaction. Each step requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often employs automated systems to monitor and control reaction parameters, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for the replacement of specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired outcome but typically involve controlled temperatures, solvents, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s effects are mediated through binding interactions, which can alter the activity or function of the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-(5-chloro-4,6-dimethyl-1-benzofuran-3-yl)acetamide: This compound shares a similar benzofuran core but differs in the presence of a chlorine atom and the absence of the morpholinylsulfonyl phenyl group.
Methyl 2,4-dihydroxy-3,6-dimethylbenzoate: Another structurally related compound with a benzofuran ring and dimethyl groups but differing in functional groups.
Uniqueness
The uniqueness of 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide lies in its combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse reactions and interact with various molecular targets makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H24N2O5S |
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Molecular Weight |
428.5 g/mol |
IUPAC Name |
2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(4-morpholin-4-ylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C22H24N2O5S/c1-15-11-16(2)22-17(14-29-20(22)12-15)13-21(25)23-18-3-5-19(6-4-18)30(26,27)24-7-9-28-10-8-24/h3-6,11-12,14H,7-10,13H2,1-2H3,(H,23,25) |
InChI Key |
NKIPKKRVYAIYGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC=C2CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C |
Origin of Product |
United States |
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